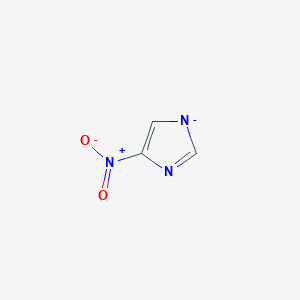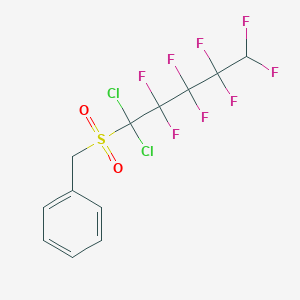
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its bromomethyl group at the 6th position, two methyl groups at the 1st and 3rd positions, and a nitro group at the 5th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.
Bromomethylation: The bromomethylation of the starting material is achieved using bromomethylating agents such as bromomethyl acetate or bromomethyl ether under acidic conditions. The reaction is usually carried out in the presence of a catalyst like zinc bromide or aluminum bromide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromomethylation process.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methyl groups can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.
Reduction Products: The primary product is 6-(Aminomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.
Oxidation Products: Oxidation of methyl groups yields carboxylic acids.
Scientific Research Applications
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiol or amino groups in proteins and enzymes, potentially leading to the inhibition of their activity. The nitro group can undergo bioreduction, generating reactive intermediates that may further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but lacks the nitro group.
6-(Chloromethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: Chlorine instead of bromine in the methyl group.
1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: Lacks the bromomethyl group.
Uniqueness
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the bromomethyl and nitro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
6-(bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O4/c1-9-4(3-8)5(11(14)15)6(12)10(2)7(9)13/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFFGHBZVNCINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-({[(benzylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B377679.png)


![4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate](/img/structure/B377686.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzylidene)amino]benzenesulfonamide](/img/structure/B377687.png)
![N-[2-({[2-(1-AZEPANYL)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-4-BIPHENYLCARBOXAMIDE](/img/structure/B377688.png)
phosphonium](/img/structure/B377689.png)



![Ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B377697.png)

